An In-depth Technical Guide to 9-(Methylaminomethyl)anthracene (CAS: 73356-19-1)
An In-depth Technical Guide to 9-(Methylaminomethyl)anthracene (CAS: 73356-19-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 9-(Methylaminomethyl)anthracene, a fluorescent aromatic compound with significant applications in analytical chemistry. This document details its physicochemical properties, spectroscopic data, synthesis methodologies, and primary applications, with a focus on its use as a derivatizing agent for the analysis of isocyanates. Detailed experimental protocols for its synthesis and analytical use are provided, alongside safety and handling information. This guide is intended to be a valuable resource for researchers and professionals utilizing this compound in their work.
Physicochemical and Spectroscopic Properties
9-(Methylaminomethyl)anthracene is a solid, yellow-to-dark-yellow crystalline substance.[1] Its core structure consists of a tricyclic aromatic anthracene (B1667546) ring substituted at the 9-position with a methylaminomethyl group.
Physicochemical Data
A summary of the key physicochemical properties of 9-(Methylaminomethyl)anthracene is presented in Table 1.
Table 1: Physicochemical Properties of 9-(Methylaminomethyl)anthracene
| Property | Value | Reference(s) |
| CAS Number | 73356-19-1 | [2][3] |
| Molecular Formula | C₁₆H₁₅N | [2][3] |
| Molecular Weight | 221.30 g/mol | [2][3] |
| Melting Point | 57-59 °C (lit.) | [2][4] |
| Boiling Point | 389.6 ± 11.0 °C (Predicted) | [3] |
| Form | Solid | [2][4] |
| Solubility | Chloroform (Slightly), Methanol (B129727) (Slightly) | [3] |
| pKa | 9.75 ± 0.10 (Predicted) | [3] |
| Storage Temperature | 2-8°C | [2][4] |
Spectroscopic Data
The anthracene moiety in 9-(Methylaminomethyl)anthracene imparts it with characteristic spectroscopic properties, particularly its fluorescence.
Table 2: Spectroscopic Data for 9-(Methylaminomethyl)anthracene
| Spectroscopic Technique | Key Features | Reference(s) |
| ¹H NMR | Spectra available from commercial suppliers. | [5] |
| ¹³C NMR | Spectra available from commercial suppliers. | [5] |
| Mass Spectrometry (GC-MS) | Major m/z peaks at 221, 191, 178, 103. | [5] |
| Infrared (IR) Spectroscopy | FTIR spectra available from commercial suppliers. | [5] |
| Fluorescence | Excitation Max (λex): ~245 nm, Emission Max (λem): ~414 nm (for isocyanate derivative). | [6] |
Synthesis of 9-(Methylaminomethyl)anthracene
9-(Methylaminomethyl)anthracene can be synthesized through two primary routes, both starting from readily available anthracene derivatives.
Synthesis from 9-(Chloromethyl)anthracene (B151802)
This method involves the nucleophilic substitution of the chlorine atom in 9-(chloromethyl)anthracene with methylamine (B109427).[3]
Experimental Protocol:
Synthesis via Reductive Amination of 9-Anthraldehyde (B167246)
This one-pot reaction involves the formation of an imine intermediate from 9-anthraldehyde and methylamine, which is then reduced in situ to the final product.[3]
Experimental Protocol:
A general procedure for the reductive amination of aldehydes is as follows:[8][9]
-
Dissolve 9-anthraldehyde (1 equivalent) and methylamine (1-1.2 equivalents) in a suitable solvent like methanol or tetrahydrofuran (B95107).
-
Add a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) (1.5-2.0 equivalents), portion-wise to the mixture at room temperature.
-
Stir the reaction mixture at room temperature for several hours to overnight, monitoring the progress by TLC.
-
Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica (B1680970) gel.
Applications in Analytical Chemistry
The primary application of 9-(Methylaminomethyl)anthracene is as a fluorescent derivatizing agent for the sensitive determination of isocyanates in air and other samples using High-Performance Liquid Chromatography (HPLC).[6][10]
Determination of Isocyanates by HPLC
Isocyanates are highly reactive compounds and are typically analyzed after derivatization to form stable, easily detectable products. 9-(Methylaminomethyl)anthracene reacts with the isocyanate group to form a highly fluorescent urea (B33335) derivative.
Experimental Protocol for Isocyanate Analysis:
The following is a general protocol for the analysis of airborne isocyanates:[5][10]
-
Sample Collection: Air samples are collected by drawing a known volume of air through an impinger containing a solution of 9-(Methylaminomethyl)anthracene in a suitable solvent like toluene.
-
Derivatization: The isocyanates in the air sample react with 9-(Methylaminomethyl)anthracene in the impinger solution to form stable urea derivatives. Aromatic isocyanates typically react within 30 minutes, while aliphatic isocyanates may require several hours for complete reaction.[11]
-
Sample Preparation: The impinger solution is evaporated to dryness and the residue is redissolved in the HPLC mobile phase.
-
HPLC Analysis:
-
Column: A reversed-phase C18 column is typically used.
-
Mobile Phase: A mixture of acetonitrile (B52724) and an aqueous buffer (e.g., ammonium acetate) is commonly employed in a gradient or isocratic elution mode.
-
Detection: The derivatives are detected using a fluorescence detector with an excitation wavelength of approximately 245 nm and an emission wavelength of around 414 nm.[6] UV detection at 254 nm can also be used.[6]
-
-
Quantification: The concentration of isocyanates is determined by comparing the peak areas of the derivatives in the sample to those of known standards.
Safety and Handling
9-(Methylaminomethyl)anthracene is classified as a hazardous substance and should be handled with appropriate safety precautions.
Table 3: GHS Hazard Information for 9-(Methylaminomethyl)anthracene
| Hazard Class | Hazard Statement | GHS Pictogram | Signal Word |
| Skin corrosion/irritation | H315: Causes skin irritation | GHS07 | Warning |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation | GHS07 | Warning |
| Specific target organ toxicity — single exposure | H335: May cause respiratory irritation | GHS07 | Warning |
Data sourced from PubChem CID 188128.[5]
Handling Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]
-
Use in a well-ventilated area or a fume hood to avoid inhalation of dust.[2]
-
Avoid contact with skin and eyes.[5]
-
Store in a cool, dry place away from incompatible materials.[2]
Toxicity Data:
Conclusion
9-(Methylaminomethyl)anthracene is a valuable chemical reagent, particularly for its application as a fluorescent derivatizing agent in the sensitive analysis of isocyanates. This guide has provided a detailed overview of its properties, synthesis, and analytical applications. The experimental protocols and safety information contained herein should serve as a useful resource for researchers and professionals working with this compound. Further research to determine its specific fluorescence quantum yield, lifetime, and detailed toxicological profile would be beneficial for expanding its applications and ensuring its safe handling.
References
- 1. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]
- 2. stacks.cdc.gov [stacks.cdc.gov]
- 3. 9-(Methylaminomethyl)anthracene | C16H15N | CID 188128 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 9-(メチルアミノメチル)アントラセン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Detection techniques for air-borne isocyanates based on fluorescent derivatizing agents - Environmental Science: Atmospheres (RSC Publishing) DOI:10.1039/D2EA00098A [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. scispace.com [scispace.com]
- 9. NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes – Oriental Journal of Chemistry [orientjchem.org]
- 10. Use of HPLC for the analytical determination of diisocyanates and acid anhydrides in the air of working environments (Journal Article) | OSTI.GOV [osti.gov]
- 11. Reductive Amination - Sodium Borohydride (NaBH4) [commonorganicchemistry.com]
